molecular formula C10H14N2O4S B15162523 N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide CAS No. 821797-87-9

N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide

Cat. No.: B15162523
CAS No.: 821797-87-9
M. Wt: 258.30 g/mol
InChI Key: PYISOXHQYNOCLN-UHFFFAOYSA-N
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Description

N²,N⁵-Dimethoxy-N²,N⁵-dimethylthiophene-2,5-dicarboxamide is a thiophene-based dicarboxamide derivative characterized by methoxy and methyl groups at the N² and N⁵ positions.

Properties

CAS No.

821797-87-9

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-N,5-N-dimethoxy-2-N,5-N-dimethylthiophene-2,5-dicarboxamide

InChI

InChI=1S/C10H14N2O4S/c1-11(15-3)9(13)7-5-6-8(17-7)10(14)12(2)16-4/h5-6H,1-4H3

InChI Key

PYISOXHQYNOCLN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(S1)C(=O)N(C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with dimethylamine and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiophene derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

N~2~,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N2,N~5~-Dimethoxy-N~2~,N~5~-dimethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxy and methyl groups in the target compound reduce hydrogen-bonding capacity compared to hydroxyl or amine-substituted analogs (e.g., N²,N⁵-dihydroxyfuran-2,5-dicarboxamide) . Nitrophenyl groups (as in furan derivatives) increase molecular weight and steric hindrance, affecting solubility and reactivity .
  • Synthesis Efficiency : Yields vary significantly with substituents; nitrophenyl derivatives achieve higher yields (82%) than pyridyl analogs (65–68%) due to electron-withdrawing effects facilitating reaction completion .

Key Observations :

  • Antimicrobial Potential: Thiophene dicarboxamides with thiazolyl substituents (e.g., N²,N⁵-bis(benzothiazol-2-yl) derivatives) are hypothesized to exhibit antimicrobial activity, though explicit data are lacking in the evidence .
  • Supramolecular Applications : Furan and pyridine dicarboxamides are widely used in anion recognition and coordination chemistry due to their planar structures and hydrogen-bonding sites . The target compound’s methoxy groups may limit such interactions compared to hydroxyl or amine analogs.
  • Enzyme Inhibition : Imidazole-2,5-dicarboxamides (e.g., MOC-24) demonstrate protease inhibition, a property less explored in thiophene analogs .

Physicochemical and Crystallographic Comparisons

Table 3: Physical Properties and Structural Data
Compound Name Melting Point (°C) Solubility Crystal Packing Features Reference
N²,N⁵-Di(3-aminophenyl)furan-2,5-dicarboxamide 146–147 Moderate (DMSO) Hydrogen-bonded networks
N²,N⁵-Di(4-nitrophenyl)furan-2,5-dicarboxamide >250 Low (organic solvents) Steric hindrance from nitro groups
N²,N⁵-Bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide N/A N/A 3D supramolecular architecture
N²,N⁵-Dimethoxy-N²,N⁵-dimethylthiophene-2,5-dicarboxamide N/A Likely high (lipophilic) Predicted less directional packing N/A

Key Observations :

  • Solubility: Methoxy and methyl groups in the target compound likely enhance lipophilicity compared to polar nitro- or amino-substituted analogs, favoring organic solvent solubility .
  • Crystallinity: Compounds with hydrogen-bonding substituents (e.g., –NH₂) form stable crystalline networks, while steric groups (e.g., –NO₂) disrupt packing . The target compound’s methoxy groups may lead to less ordered crystal structures.

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